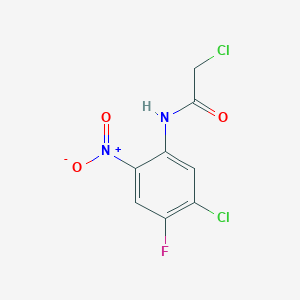![molecular formula C27H18Br2O2 B14224086 2,7-Dibromo-3,6-dimethoxy-9,9'-spirobi[fluorene] CAS No. 824390-52-5](/img/structure/B14224086.png)
2,7-Dibromo-3,6-dimethoxy-9,9'-spirobi[fluorene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dibromo-3,6-dimethoxy-9,9’-spirobi[fluorene] is a chemical compound known for its unique structural properties and high photoluminescence. It is a derivative of spirobifluorene, which is a class of compounds widely used in organic electronics due to their excellent thermal and chemical stability .
Méthodes De Préparation
The synthesis of 2,7-Dibromo-3,6-dimethoxy-9,9’-spirobi[fluorene] typically involves the bromination of 3,6-dimethoxy-9,9’-spirobi[fluorene]. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions .
Analyse Des Réactions Chimiques
2,7-Dibromo-3,6-dimethoxy-9,9’-spirobi[fluorene] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2,7-positions can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivative using reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
2,7-Dibromo-3,6-dimethoxy-9,9’-spirobi[fluorene] has several applications in scientific research:
Organic Light Emitting Diodes (OLEDs): Due to its high photoluminescence and electroluminescent quantum efficiency, it is used as a host material in OLEDs.
Organic Photovoltaics (OPVs): It is used in the development of semiconducting polymers for OPVs, contributing to the efficiency of solar cells.
Biological Research: The compound’s unique properties make it useful in the study of molecular interactions and photophysical properties.
Mécanisme D'action
The mechanism of action of 2,7-Dibromo-3,6-dimethoxy-9,9’-spirobi[fluorene] involves its ability to control molecular interactions in the solid state. The spirobifluorene core provides a twisted non-coplanar structure, preventing close packing of molecules and generating amorphous glass materials with morphological stability . This property is crucial for its application in OLEDs and OPVs, where stable amorphous films are required .
Comparaison Avec Des Composés Similaires
2,7-Dibromo-3,6-dimethoxy-9,9’-spirobi[fluorene] can be compared with other similar compounds such as:
2,7-Dibromo-9,9’-spirobi[fluorene]: This compound lacks the methoxy groups, which affects its electronic properties and makes it less suitable for certain applications.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: This compound has a different substitution pattern, which influences its photophysical properties and makes it more suitable for different types of organic electronic devices.
Propriétés
Numéro CAS |
824390-52-5 |
|---|---|
Formule moléculaire |
C27H18Br2O2 |
Poids moléculaire |
534.2 g/mol |
Nom IUPAC |
2',7'-dibromo-3',6'-dimethoxy-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C27H18Br2O2/c1-30-25-11-17-18-12-26(31-2)24(29)14-22(18)27(21(17)13-23(25)28)19-9-5-3-7-15(19)16-8-4-6-10-20(16)27/h3-14H,1-2H3 |
Clé InChI |
ROMLJYXYMOFDTI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C3=CC(=C(C=C3C24C5=CC=CC=C5C6=CC=CC=C46)Br)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


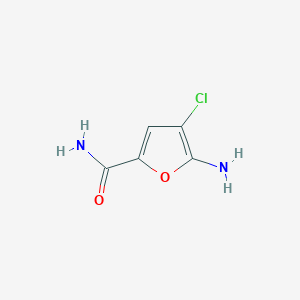
![2-[2-(3-Phenylpropylamino)ethylamino]butan-1-ol](/img/structure/B14224008.png)
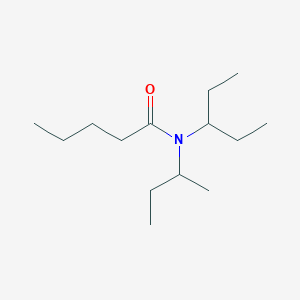
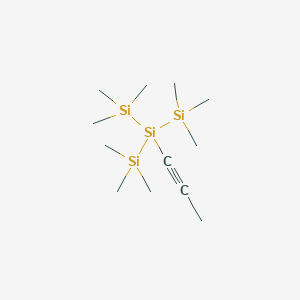
![2-{6-[2-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14224029.png)
![Diethyl[3-(triethoxysilyl)propyl]phosphane](/img/structure/B14224031.png)
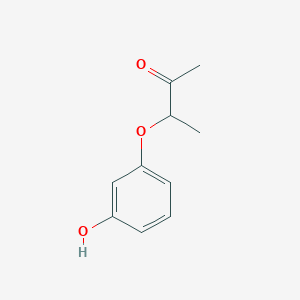
![6-Chloro-3-(7-methoxy-1-benzofuran-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14224042.png)
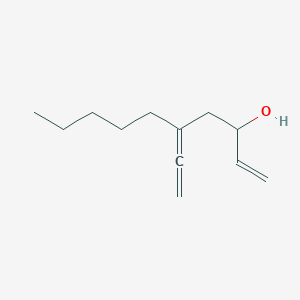
![5-Bromo-N-[(3,4-dichlorophenyl)methyl]pyridin-3-amine](/img/structure/B14224067.png)
![Piperidine, 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-](/img/structure/B14224068.png)
![Methyl 4-{[(2-chloroquinazolin-4-yl)methyl]amino}benzoate](/img/structure/B14224070.png)

